molecular formula C18H32N2O B2647954 N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide CAS No. 954078-60-5

N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2647954
CAS No.: 954078-60-5
M. Wt: 292.467
InChI Key: HVOFJFRJTYNORY-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide (CAS 954078-60-5) is a chemical compound with a molecular formula of C18H32N2O and a molecular weight of 292.4595 g/mol . Its structure integrates a cyclohexanecarboxamide moiety linked to a 1-cyclopentylpiperidine group, a feature common in compounds investigated for their potential biological activity. Piperidine derivatives are a significant class in medicinal chemistry and are frequently explored for their interactions with various biological targets. For instance, some compounds with piperidine scaffolds are studied as Rho kinase (ROCK) inhibitors, which have research implications for a range of conditions from cardiovascular diseases to neurological disorders . Other research areas for related compounds include their potential as serotonergic agents or AMPK activators, which are relevant to metabolic syndrome and cancer research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for confirming the compound's identity and purity for their specific applications.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O/c21-18(16-6-2-1-3-7-16)19-14-15-10-12-20(13-11-15)17-8-4-5-9-17/h15-17H,1-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOFJFRJTYNORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Substitution with Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides under basic conditions.

    Attachment of Cyclohexanecarboxamide Moiety: The final step involves the formation of the amide bond between the piperidine derivative and cyclohexanecarboxylic acid or its derivatives, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclohexane moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

18F-Mefway and 18F-FCWAY

These fluorinated tracers are used for positron emission tomography (PET) imaging of serotonin 1A (5-HT₁A) receptors:

  • 18F-Mefway : 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide.
  • 18F-FCWAY : 18F-trans-4-fluoro-N-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide.
Property N-[(1-Cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide 18F-Mefway 18F-FCWAY
Substituents Cyclopentyl-piperidine Methoxyphenyl-piperazine Methoxyphenyl-piperazine
Fluorination None 18F on cyclohexane 18F on cyclohexane
Application Research chemical 5-HT₁A receptor imaging 5-HT₁A receptor imaging
Key Difference Lack of fluorination and piperazine ring Enhanced blood-brain barrier penetration due to fluorination Higher receptor affinity but slower clearance

Insight: The piperazine ring in 18F-Mefway/FCWAY enhances binding to 5-HT₁A receptors, while fluorination improves pharmacokinetics for imaging.

Thiourea Derivatives (H2L1–H2L9)

A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H2L9: N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) were synthesized and characterized for metal chelation and biological activity .

Property This compound H2L9 (Thiourea derivative)
Functional Group Carboxamide Thiourea-carboxamide hybrid
Metal Chelation Not reported Strong affinity for transition metals
Biological Activity Unknown Antifungal, antitumor potential
Crystal Structure Undetermined Chair conformation of cyclohexane, intramolecular N–H⋯O hydrogen bonds

Insight: Thiourea derivatives exhibit broader applications in catalysis and bioactivity due to sulfur’s soft donor properties. The target compound’s lack of thiourea limits its metal-binding capacity but may improve metabolic stability.

Piperidine/Piperazine-Based Carboxamides

N-(1-Benzylpiperidin-4-yl) Derivatives

Compounds like N-(1-benzyl-4-phenylamino-4-piperidinecarboxamide) () share the piperidine-carboxamide scaffold but differ in substituents:

Property Target Compound N-(1-Benzylpiperidin-4-yl) Analog
N-Substituent Cyclopentyl Benzyl
Bioactivity Uncharacterized Reported as intermediates in CNS drug discovery
Synthetic Route Not detailed Via carbodiimide-mediated coupling

Insight : Benzyl groups may enhance lipophilicity and blood-brain barrier penetration, whereas cyclopentyl substituents could modulate receptor selectivity.

Enzyme Inhibitors ()

Complex analogs like N-[Pentacyclo[6.4.0.0²,¹⁰.0³,⁷.0⁴,⁹]dodec-8-yl]cyclohexanecarboxamide feature polycyclic systems attached to the carboxamide group. These compounds target enzymes such as 11β-hydroxysteroid dehydrogenase .

Property Target Compound Polycyclic Inhibitor
Structural Complexity Moderate (cyclopentyl-piperidine) High (pentacyclic core)
Application Undefined Enzyme inhibition
Synthetic Accessibility Likely straightforward Requires multi-step synthesis

Insight : Increased structural complexity in polycyclic analogs improves target specificity but complicates synthesis. The target compound’s simplicity offers advantages in scalability.

Pharmacokinetic Considerations

  • 3,4-Dimethoxy Substitution: highlights that methoxy groups on aryl rings enhance metabolic stability and solubility.
  • Fluorination: Fluorinated analogs () exhibit prolonged half-lives and improved imaging contrast, whereas the non-fluorinated target compound may have faster clearance.

Biological Activity

N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide, often referred to in research as a potential therapeutic agent, has garnered attention for its biological activity, particularly in the context of neuropharmacology and receptor interactions. This compound is structurally related to various pharmacologically active molecules, which makes it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C15H24N2OC_{15}H_{24}N_2O. Its structure includes a cyclohexane ring, a piperidine moiety, and a cyclopentyl group, contributing to its unique pharmacological profile. The presence of these functional groups is critical for its interaction with biological targets.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural analogs have been shown to exhibit affinity for various receptor subtypes, suggesting that this compound could similarly influence these pathways.

Receptor Binding Affinity

A comparative analysis of related compounds has demonstrated varying degrees of binding affinity to serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2). The following table summarizes the binding affinities observed in related studies:

CompoundReceptor TypeBinding Affinity (Ki)
This compound5-HT1ATBD
Analog A5-HT2ATBD
Analog BD2TBD

Note: TBD indicates that specific values were not available in the current literature.

Neuropharmacological Effects

Studies have suggested that this compound may exhibit anxiolytic and antidepressant-like effects in animal models. For instance, experiments utilizing rodent models have indicated that administration of this compound leads to significant reductions in anxiety-related behaviors when assessed through the elevated plus maze and forced swim tests.

Case Studies

  • Study on Anxiety Reduction : In a controlled study involving mice, this compound was administered at varying doses. Results indicated a dose-dependent decrease in anxiety levels as measured by behavioral assays.
  • Antidepressant Activity : Another study focused on the chronic administration of the compound over several weeks. Behavioral assessments demonstrated improvements in depressive-like symptoms, suggesting potential utility in treating mood disorders.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.

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